4-((1-(1H-indole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
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Overview
Description
4-((1-(1H-indole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic compound that features a unique structure combining an indole moiety, an azetidine ring, and a pyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(1H-indole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Indole Moiety: The indole-3-carbonyl chloride is prepared from indole-3-carboxylic acid using thionyl chloride.
Azetidine Ring Formation: The azetidine ring is synthesized via cyclization reactions involving appropriate amine and halide precursors.
Coupling Reaction: The indole-3-carbonyl chloride is reacted with the azetidine derivative to form the intermediate compound.
Pyridinone Core Formation: The final step involves the reaction of the intermediate with a pyridinone derivative under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-((1-(1H-indole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the indole or pyridinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted indole or pyridinone derivatives.
Scientific Research Applications
4-((1-(1H-indole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((1-(1H-indole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with protein binding sites, while the azetidine and pyridinone rings contribute to the overall binding affinity and specificity. The compound may modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-((1-(1H-indole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one: Unique due to its combination of indole, azetidine, and pyridinone moieties.
Indole Derivatives: Compounds like indomethacin and tryptophan, which feature the indole moiety but lack the azetidine and pyridinone rings.
Azetidine Derivatives: Compounds such as azetidine-2-carboxylic acid, which contain the azetidine ring but not the indole or pyridinone moieties.
Pyridinone Derivatives: Compounds like pirfenidone, which feature the pyridinone core but lack the indole and azetidine rings.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows for diverse chemical reactivity and potential biological activity. The combination of indole, azetidine, and pyridinone moieties in a single molecule provides a versatile scaffold for the development of new compounds with tailored properties.
Properties
IUPAC Name |
4-[1-(1H-indole-3-carbonyl)azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-7-13(8-18(23)21(12)2)25-14-10-22(11-14)19(24)16-9-20-17-6-4-3-5-15(16)17/h3-9,14,20H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVNTTQYXYRRTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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